![molecular formula C₁₀H₉FO₂ B1145532 3-Fluoro-2-methylcinnamic acid CAS No. 155814-23-6](/img/structure/B1145532.png)
3-Fluoro-2-methylcinnamic acid
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Overview
Description
3-Fluoro-2-methylcinnamic acid is a chemical compound with the molecular formula C10H9FO2 . It has a molecular weight of 180.18 . The IUPAC name for this compound is (2E)-3-(3-fluoro-2-methylphenyl)-2-propenoic acid .
Molecular Structure Analysis
The InChI code for 3-Fluoro-2-methylcinnamic acid is 1S/C10H9FO2/c1-7-8(5-6-10(12)13)3-2-4-9(7)11/h2-6H,1H3,(H,12,13)/b6-5+ . This indicates the specific arrangement of atoms in the molecule and their connectivity.Physical And Chemical Properties Analysis
3-Fluoro-2-methylcinnamic acid is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources.Scientific Research Applications
Organic Synthesis
3-Fluoro-2-methylcinnamic acid can be used as a building block in organic synthesis . Its unique structure allows it to participate in various chemical reactions, contributing to the synthesis of complex organic molecules.
Fluoro-modified Nucleic Acids
The fluorine atom in 3-Fluoro-2-methylcinnamic acid can be incorporated into nucleic acids, creating fluoro-modified nucleic acids . These modified nucleic acids have unique biophysical and biochemical features, extending the breadth and depth of biological applications of nucleic acids .
Nucleic Acid-based Therapeutics
Fluoro-modified nucleic acids, synthesized using 3-Fluoro-2-methylcinnamic acid, can be used in nucleic acid-based therapeutics . This could potentially lead to the development of new treatments for various diseases.
18F PET Imaging
The fluorine atom in 3-Fluoro-2-methylcinnamic acid can be used for 18F PET imaging . This imaging technique is used in medical diagnostics to observe metabolic processes in the body.
5. Mechanistic Studies of DNA Modifying Enzymes Fluoro-modified nucleic acids, synthesized using 3-Fluoro-2-methylcinnamic acid, can be used in mechanistic studies of DNA modifying enzymes . This can provide valuable insights into the functioning of these enzymes.
6. Probing Structure, Dynamics, and Molecular Interactions The utility of 19F NMR and MRI for probing the structure, dynamics, and molecular interactions of fluorinated nucleic acids is reviewed . This can provide valuable insights into the structure and function of these modified nucleic acids.
Safety and Hazards
properties
IUPAC Name |
(E)-3-(3-fluoro-2-methylphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-7-8(5-6-10(12)13)3-2-4-9(7)11/h2-6H,1H3,(H,12,13)/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDLRLIWXWVPES-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1F)/C=C/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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